![molecular formula C13H22O3 B14476499 Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol CAS No. 68683-23-8](/img/structure/B14476499.png)
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is a compound that combines the properties of propanoic acid and a tricyclic alcohol. Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and flavoring agent in the food industry. Tricyclo[5.2.1.02,6]decan-8-ol, on the other hand, is a more complex structure featuring a tricyclic ring system with an alcohol functional group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol can be achieved through several synthetic routes. One common method involves the esterification of tricyclo[5.2.1.02,6]decan-8-ol with propanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Tricyclo[5.2.1.02,6]decan-8-one or tricyclo[5.2.1.02,6]decan-8-carboxylic acid.
Reduction: Tricyclo[5.2.1.02,6]decan-8-ol.
Substitution: Tricyclo[5.2.1.02,6]decan-8-chloride.
Applications De Recherche Scientifique
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing the levels of ceramide, a pro-apoptotic lipid molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[5.2.1.02,6]decan-8-one: A ketone derivative with similar tricyclic structure.
Dicyclopentanyl methacrylate: A methacrylate ester with a related tricyclic framework.
Uniqueness
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is unique due to the presence of both a carboxylic acid and an alcohol functional group within a tricyclic structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
68683-23-8 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O.C3H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;1-2-3(4)5/h6-11H,1-5H2;2H2,1H3,(H,4,5) |
Clé InChI |
VEQXKUHFAZBZRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C1CC2C(C1)C3CC2CC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


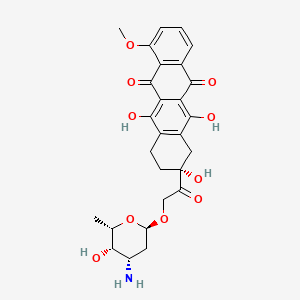
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
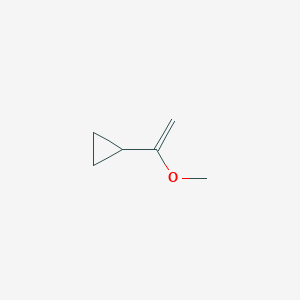

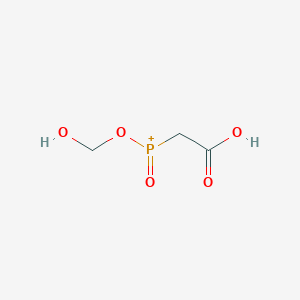
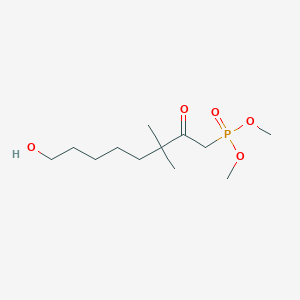
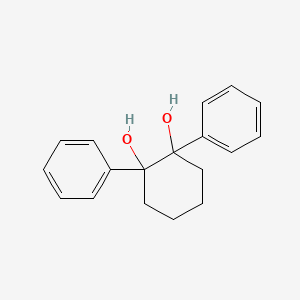


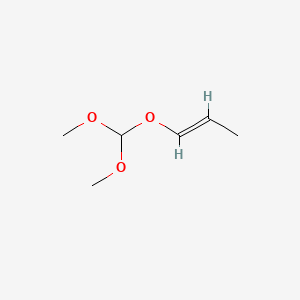
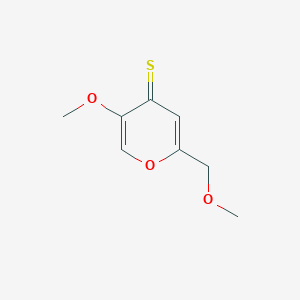

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)

